L-Idose-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

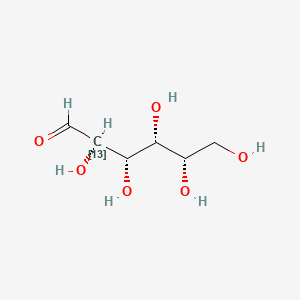

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(213C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i3+1 |

InChI Key |

GZCGUPFRVQAUEE-DSIGDVADSA-N |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([13C@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

L-Idose-13C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Idose-13C, a stable isotope-labeled monosaccharide, for its application in scientific research and drug development. This document covers the fundamental properties of this compound, detailed experimental protocols for its use, and relevant biochemical pathways.

Core Concepts

This compound is a form of L-Idose where one or more carbon atoms are replaced with the stable, non-radioactive isotope carbon-13 (¹³C). This isotopic labeling allows for the tracing and quantification of L-Idose and its metabolic products in biological systems using techniques such as mass spectrometry and NMR spectroscopy.[1] L-Idose itself is a C-5 epimer of D-glucose and serves as a valuable tool in metabolic research, particularly in studies involving the polyol pathway and the enzyme aldose reductase.[2][3]

Basic Properties of this compound

While specific physical properties for the isotopically labeled this compound are not extensively documented, the properties of unlabeled L-Idose provide a close approximation. The primary difference lies in the molecular weight due to the presence of the ¹³C isotope.

| Property | Value | Reference |

| Molecular Formula | C₅¹³CH₁₂O₆ | [4] |

| Molecular Weight | 181.15 g/mol | [5] |

| Appearance | White solid | |

| Solubility | 10 mM in DMSO | |

| Boiling Point (unlabeled L-Idose) | 527.10 °C | |

| Density (unlabeled L-Idose) | 1.581 g/cm³ | |

| Storage | Store at <-15°C for long-term storage. Shipped at room temperature. |

Experimental Protocols

A significant application of L-Idose, and by extension this compound, is in the study of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. L-Idose is an effective substrate for aldose reductase, making its labeled form an excellent tracer for enzyme activity and inhibitor screening.

Experimental Protocol: Aldose Reductase Kinetic Assay using this compound

This protocol outlines a method for determining the kinetic parameters of aldose reductase using this compound as a substrate. The reaction is monitored by measuring the change in absorbance at 340 nm, corresponding to the oxidation of NADPH.

Materials:

-

Purified aldose reductase enzyme

-

This compound

-

NADPH

-

Aldose Reductase Assay Buffer (e.g., 0.25 M sodium phosphate buffer, pH 6.8, containing 0.38 M ammonium sulfate and 0.5 mM EDTA)

-

96-well UV-transparent microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a stock solution of NADPH in the assay buffer. The concentration should be determined based on the desired final assay concentration (e.g., 0.18 mM - 0.2 mM).

-

Dilute the purified aldose reductase enzyme in cold assay buffer to the desired working concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Aldose Reductase Assay Buffer

-

NADPH solution

-

Varying concentrations of this compound solution (to determine Kₘ)

-

-

Include control wells:

-

No enzyme control (to measure non-enzymatic NADPH oxidation)

-

No substrate control (to measure background enzyme activity)

-

-

-

Enzyme Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the diluted aldose reductase enzyme solution to each well.

-

Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode for 10-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (ΔOD/min) from the linear portion of the kinetic curve.

-

Convert the rate to enzymatic activity (μmol/min/mg of protein) using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

Plot the enzyme velocity against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Visualizations

Biochemical Pathway: The Polyol Pathway

The following diagram illustrates the polyol pathway, where aldose reductase catalyzes the conversion of glucose to sorbitol. L-Idose can also serve as a substrate for this enzyme.

Caption: The Polyol Pathway showing the action of Aldose Reductase.

Experimental Workflow: Aldose Reductase Assay

The diagram below outlines the key steps in the experimental workflow for the aldose reductase kinetic assay described above.

Caption: Experimental workflow for an Aldose Reductase kinetic assay.

References

- 1. biorxiv.org [biorxiv.org]

- 2. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

Synthesis and Purification of L-Idose-¹³C: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the availability of high-purity, isotopically labeled carbohydrates is crucial for a variety of applications, including metabolic flux analysis, kinetic studies of enzymes, and as internal standards in mass spectrometry. This technical guide provides a comprehensive overview of the synthesis and purification of L-Idose-¹³C, a rare sugar not found in nature, for research purposes.

L-Idose, a C-5 epimer of D-glucose, and its isotopically labeled form, L-Idose-¹³C, are valuable tools in glycobiology and related fields.[1] This guide outlines a feasible synthetic pathway starting from a commercially available ¹³C-labeled precursor, followed by a detailed purification protocol.

I. Synthesis of L-Idose-¹³C

The synthesis of L-Idose-¹³C can be strategically designed by starting with a readily available ¹³C-labeled monosaccharide and performing a series of stereoselective reactions to achieve the desired configuration of L-Idose. A common and effective approach is the synthesis from a ¹³C-labeled D-glucose derivative, which involves a key C-5 epimerization step.

A. Proposed Synthetic Pathway

A practical route to an L-idose derivative involves a three-step synthesis with an overall yield of approximately 45%.[2] This pathway can be adapted for ¹³C-labeling by starting with a commercially available ¹³C-labeled D-glucose derivative. The general scheme involves the formation of a 5-C-bromo-D-glucuronide intermediate, followed by a stereoselective reduction to yield the L-iduronide, which can then be converted to L-idose.

A common starting material for the synthesis of L-idose is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[3] By analogy, one could start with 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose, which is commercially available, to introduce the isotopic label at the C-1 position. The synthesis then proceeds through oxidation at C-6, followed by stereoselective reduction and subsequent deprotection steps.

Alternatively, a route starting from L-sorbose can be employed. This involves the racemization of L-sorbose to a mixture of L-sorbose, L-idose, and L-gulose.[4] If a ¹³C-labeled L-sorbose is available, this method can also be adapted.

B. Experimental Protocol (Hypothetical)

The following protocol is a composite based on established synthetic transformations for L-hexoses and is proposed for the synthesis of L-[1-¹³C]Idose from 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose.

Step 1: Oxidation of 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose in a suitable organic solvent such as dichloromethane (CH₂Cl₂).

-

Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by Thin Layer Chromatography - TLC).

-

Quench the reaction and work up by washing with aqueous solutions to remove the oxidant and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone at C-3.

Step 2: Reduction and Epimerization at C-5

-

Dissolve the crude ketone in a solvent such as methanol or ethanol.

-

Cool the solution to 0°C and add a reducing agent, for example, sodium borohydride (NaBH₄), in portions. The choice of reducing agent and conditions is critical to achieve the desired stereoselectivity for the L-ido configuration.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding acetone, followed by acidification with a weak acid.

-

Remove the solvent under reduced pressure and co-evaporate with methanol multiple times to remove borate esters.

-

The resulting product is a mixture of epimers, which will require purification.

Step 3: Deprotection to Yield L-[1-¹³C]Idose

-

Dissolve the protected L-idose derivative in an acidic aqueous solution, such as aqueous trifluoroacetic acid (TFA) or by using an acidic ion-exchange resin.

-

Heat the reaction mixture gently (e.g., 40-50°C) and monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate or an anionic ion-exchange resin).

-

Remove the solvent under reduced pressure to obtain the crude L-[1-¹³C]Idose.

C. Synthesis Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4371616A - Process for producing L-sugars - Google Patents [patents.google.com]

The Enigmatic Tracer: Unraveling the Potential of L-Idose-¹³C in Metabolic Research

For Immediate Release

In the intricate world of metabolic studies and drug development, the pursuit of precise molecular tracers is paramount. While stable isotope-labeled compounds are foundational tools, a comprehensive understanding of each specific tracer's discovery, synthesis, and application is crucial for its effective deployment. This technical guide delves into the current landscape of L-Idose-¹³C, a potentially significant but notably under-documented isotopologue in metabolic research. This paper aims to provide researchers, scientists, and drug development professionals with a consolidated overview of its theoretical significance, while also highlighting the conspicuous absence of detailed, publicly available experimental data.

Introduction: The Rationale for L-Idose-¹³C

L-Idose, a C-5 epimer of D-glucose, presents a unique profile for metabolic investigation. Its structural similarity to D-glucose allows it to interact with certain enzymes, yet its distinct stereochemistry can lead to different metabolic fates. The introduction of a carbon-13 (¹³C) label into the L-Idose structure provides a non-radioactive, stable isotope tracer that can be tracked and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary theoretical application of L-Idose-¹³C lies in its use as a tracer to elucidate biochemical pathways and in pharmacokinetic studies to monitor the distribution and metabolism of L-Idose-based compounds. Commercially available L-Idose-¹³C variants, such as L-Idose-1-¹³C, L-Idose-2-¹³C, and L-Idose-3-¹³C, are marketed for these purposes, suggesting their utility as internal standards for quantitative analysis.

Discovery and Synthesis: An Uncharted Territory

A thorough review of publicly accessible scientific literature and chemical synthesis databases does not yield specific information regarding the original discovery or a detailed, step-by-step synthesis protocol for L-Idose-¹³C. While general methods for the synthesis of ¹³C-labeled carbohydrates exist, a dedicated publication outlining the specific synthetic route and characterization of L-Idose-¹³C remains elusive. This lack of documentation presents a challenge for researchers seeking to replicate or modify the synthesis for specific experimental needs.

Significance in Metabolic Studies: A Focus on Aldose Reductase

The most well-documented area of interest for L-Idose is its interaction with aldose reductase. This enzyme is a key player in the polyol pathway, which has been implicated in the long-term complications of diabetes. Research on unlabeled L-idose has demonstrated that it is an efficient substrate for aldose reductase. This finding is significant because it suggests that L-Idose-¹³C could be a valuable tool for studying the kinetics and inhibition of this enzyme in the context of diabetic complications.

The use of ¹³C-labeled L-Idose would allow for highly specific tracking of the molecule and its metabolites in aldose reductase assays. This could enable the determination of kinetic isotope effects, providing deeper insights into the enzyme's mechanism of action. However, to date, no published studies have presented quantitative kinetic data (e.g., Kₘ, Vₘₐₓ, kcat) derived from experiments specifically using L-Idose-¹³C.

The logical workflow for such an investigation is outlined below:

Applications in Drug Development

In the realm of drug development, ¹³C-labeled compounds are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies. L-Idose-¹³C could theoretically be used to trace the metabolic fate of L-idose-containing drug candidates. However, the absence of published pharmacokinetic studies utilizing L-Idose-¹³C means that there is no available data to summarize in a tabular format. Key pharmacokinetic parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), and clearance rates remain undetermined.

A generalized workflow for a pharmacokinetic study using L-Idose-¹³C is presented below:

Data Presentation: A Call for Research

A core component of any technical guide is the presentation of quantitative data. Due to the lack of published research specifically employing L-Idose-¹³C, it is not possible to provide tables summarizing metabolic flux rates, enzyme kinetics, or pharmacokinetic parameters. The scientific community would greatly benefit from studies that generate and publish such data.

Experimental Protocols: A Need for Specificity

While general protocols for ¹³C metabolic flux analysis and pharmacokinetic studies are widely available, their adaptation for a novel tracer like L-Idose-¹³C requires specific optimization. Key considerations would include:

-

Cell Culture and Perfusion: Determining optimal concentrations of L-Idose-¹³C for cell culture media and ensuring efficient uptake.

-

Animal Models: Establishing appropriate dosing regimens and sampling time points for in vivo studies.

-

Analytical Method Development: Validating sensitive and specific LC-MS/MS methods for the quantification of L-Idose-¹³C and its potential metabolites in complex biological matrices.

The absence of published, validated protocols specific to L-Idose-¹³C underscores a significant gap in the current body of research.

Conclusion and Future Outlook

L-Idose-¹³C holds theoretical promise as a valuable tool for metabolic research, particularly in the study of aldose reductase and in the pharmacokinetic profiling of L-idose-containing compounds. However, a striking disparity exists between its commercial availability and the lack of peer-reviewed literature detailing its synthesis, experimental application, and resulting quantitative data.

This technical guide serves not only as a summary of the current, albeit limited, state of knowledge but also as a call to action for the research community. There is a clear need for foundational research to be conducted and published, which would include:

-

A detailed, reproducible synthesis protocol for L-Idose-¹³C.

-

In vitro studies to determine its metabolic stability and enzymatic interactions, including quantitative kinetic data for aldose reductase.

-

In vivo pharmacokinetic and metabolic fate studies in relevant animal models.

-

Metabolic flux analysis studies to trace its incorporation into various metabolic pathways.

The generation and dissemination of this fundamental data will be essential to unlock the full potential of L-Idose-¹³C and solidify its role as a significant tracer in the arsenal of tools available to researchers in metabolism and drug development.

The Intricacies of a Labeled Aldose: A Technical Guide to L-Idose-¹³C in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of L-Idose-¹³C, a stable isotope-labeled monosaccharide increasingly utilized in metabolic research and drug development. As a C-5 epimer of D-glucose, L-Idose and its labeled counterparts serve as valuable tools for investigating specific enzymatic pathways and cellular metabolism. This document outlines the necessary protocols and safety measures to ensure the effective and secure use of L-Idose-¹³C in a laboratory setting.

Core Safety and Handling Protocols

While L-Idose-¹³C is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount. The carbon-13 isotope does not impart radioactivity or additional chemical reactivity. The primary considerations for handling are related to maintaining the purity and integrity of the compound and ensuring the safety of laboratory personnel from potential, albeit low, risks associated with fine chemical powders.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent use of appropriate personal protective equipment.

Recommended Personal Protective Equipment (PPE) for Handling L-Idose-¹³C

| Equipment | Specification | Purpose |

| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from accidental splashes or aerosolized powder. |

| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact and potential contamination of the sample. |

| Body Protection | Standard laboratory coat | Protects skin and clothing from spills. |

| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. A dust mask may be considered when handling large quantities of powder to avoid inhalation of fine particles. | Minimizes inhalation of airborne powder. |

First Aid Measures

In the event of accidental exposure, the following first aid measures should be taken:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

After Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation develops.

-

After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.

-

After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Spill and Leak Procedures

For minor spills of solid L-Idose-¹³C, personnel should wear appropriate PPE, sweep up the material, and place it in a suitable, closed container for disposal. Avoid generating dust. For larger spills, evacuate the area and ensure adequate ventilation. Prevent further leakage or spillage if it is safe to do so.

Physicochemical and Toxicological Data

Understanding the physical, chemical, and toxicological properties of L-Idose-¹³C is essential for its safe handling and effective use in experimental design.

Table 1: Physical and Chemical Properties of L-Idose and L-Idose-¹³C

| Property | L-Idose | L-Idose-¹³C | Reference |

| Molecular Formula | C₆H₁₂O₆ | C₅¹³CH₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | 181.15 g/mol | |

| Appearance | White crystalline solid | White solid | |

| Boiling Point | 527.10 °C (estimated) | Not determined | [1] |

| Density | 1.581 g/cm³ (estimated) | Not determined | [1] |

| Solubility | Soluble in water | Soluble in water; 10 mM in DMSO | [2] |

Table 2: Toxicological Profile of L-Idose (as a proxy for L-Idose-¹³C)

| Metric | Value | Interpretation |

| Acute Toxicity (Oral LD50) | Data not available. Sugars are generally considered to have very low acute toxicity. | Expected to be of low toxicity. |

| Carcinogenicity | No data available. Not classified as a carcinogen. | Not considered a carcinogenic risk. |

| Mutagenicity | No data available. | No evidence to suggest mutagenic properties. |

| Teratogenicity | No data available. | No evidence to suggest teratogenic properties. |

Note: Specific toxicological data for L-Idose and its isotopologues are limited. The information presented is based on the general properties of monosaccharides and the absence of hazard classifications from suppliers.

Experimental Protocols

L-Idose-¹³C is primarily used as a tracer in metabolic flux analysis to investigate pathways such as the polyol pathway. Below are detailed methodologies for its application in a cell culture setting.

Preparation of a 100 mM L-Idose-¹³C Stock Solution

-

Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

-

Weighing: Accurately weigh the required amount of L-Idose-¹³C powder using a calibrated analytical balance. For a 10 ml stock solution, weigh 181.15 mg.

-

Dissolution: Dissolve the L-Idose-¹³C powder in an appropriate volume of sterile, deionized water or a suitable buffer (e.g., PBS).

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, conical tube.

-

Storage: Store the stock solution at -20°C for long-term use.

Metabolic Labeling of Adherent Mammalian Cells with L-Idose-¹³C

-

Cell Seeding: Seed cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Medium Preparation: Prepare a sufficient volume of glucose-free cell culture medium supplemented with the necessary sera and additives.

-

Labeling Medium: Add the 100 mM L-Idose-¹³C stock solution to the glucose-free medium to achieve the desired final concentration (e.g., 5 mM or 10 mM).

-

Cell Washing: Before adding the labeling medium, aspirate the existing medium and wash the cells once with sterile, pre-warmed phosphate-buffered saline (PBS).

-

Incubation: Add the pre-warmed L-Idose-¹³C labeling medium to the cells and incubate for the desired time period (this can range from minutes to hours depending on the experimental goals).

-

Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and add ice-cold 80% methanol.

-

Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Downstream Analysis: The extracted metabolites can then be analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) to trace the incorporation of the ¹³C label.

References

An In-depth Technical Guide to 13C Stable Isotope Tracers in Metabolomics

Executive Summary

Stable isotope tracer analysis, particularly using Carbon-13 (¹³C), has become an indispensable tool in metabolomics for elucidating the intricate workings of cellular metabolism. By replacing naturally abundant ¹²C with ¹³C in metabolic substrates, researchers can trace the journey of carbon atoms through complex biochemical networks. This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic view of metabolic fluxes, offering quantitative insights that are unattainable through conventional metabolomics which only provide a static snapshot of metabolite levels. This guide provides an in-depth overview of the principles, experimental protocols, data analysis, and applications of ¹³C stable isotope tracers in metabolomics, with a particular focus on its relevance in drug discovery and development.

Core Principles of ¹³C Stable Isotope Tracing

The fundamental principle of ¹³C tracer studies lies in supplying cells or organisms with a substrate, such as glucose or glutamine, enriched with ¹³C.[1] As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites.[1] This incorporation results in a shift in the mass of these metabolites, creating "isotopologues" – molecules that are chemically identical but differ in their isotopic composition.[2] The pattern and extent of ¹³C incorporation, known as the Mass Isotopologue Distribution (MID), is a direct reflection of the activity of the metabolic pathways involved.[3]

By measuring these MIDs using analytical techniques like mass spectrometry or NMR, researchers can quantify the rates of intracellular metabolic reactions, a field known as Metabolic Flux Analysis (MFA).[3] This approach is considered the gold standard for quantifying in vivo metabolic fluxes and provides a detailed map of cellular metabolism.

Experimental Design and Protocols

A successful ¹³C tracer experiment hinges on a well-thought-out experimental design. Key considerations include the choice of isotopic tracer, the duration of labeling to achieve isotopic steady state, and the methods for sample collection and processing.

Tracer Selection

The choice of the ¹³C-labeled substrate is critical and depends on the specific metabolic pathway under investigation. Different tracers provide different levels of resolution for various pathways.

-

[U-¹³C]-Glucose: A common choice for broadly labeling central carbon metabolism, where "U" signifies that all carbon atoms in the glucose molecule are ¹³C.

-

[1,2-¹³C₂]-Glucose: Particularly useful for resolving the relative fluxes through glycolysis and the Pentose Phosphate Pathway (PPP). Metabolism through glycolysis produces doubly labeled (M+2) pyruvate, while the PPP results in singly labeled (M+1) and unlabeled (M+0) pyruvate.

-

[U-¹³C₅]-Glutamine: The preferred tracer for analyzing the Tricarboxylic Acid (TCA) cycle, as glutamine is a major anaplerotic substrate for many cell types, particularly cancer cells.

Achieving Isotopic Steady State

For accurate metabolic flux analysis, it is often necessary for the labeled metabolites to reach isotopic steady state, a condition where the isotopic enrichment of a metabolite remains constant over time. The time required to reach this state varies depending on the metabolite's pool size and the turnover rate of the pathway. For instance, glycolytic intermediates typically reach isotopic steady state within minutes, whereas TCA cycle intermediates may take several hours. It is crucial to determine this timeframe empirically for the specific biological system and metabolites of interest by performing a time-course experiment.

Detailed Experimental Protocol: A General Workflow for Cultured Cells

The following protocol outlines a generalized workflow for a ¹³C tracer experiment using cultured mammalian cells.

Materials:

-

Cells of interest

-

Base medium deficient in the nutrient to be traced (e.g., glucose-free DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled metabolites in the serum.

-

¹³C-labeled tracer (e.g., [U-¹³C₆]-Glucose)

-

Phosphate-Buffered Saline (PBS), sterile

-

Ice-cold 80% methanol for quenching and extraction

Procedure:

-

Cell Seeding and Growth: Seed cells in standard growth medium and allow them to reach the desired confluency (typically 70-80%).

-

Medium Exchange and Labeling:

-

Aspirate the standard growth medium.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed labeling medium containing the ¹³C tracer and dFBS.

-

-

Incubation: Incubate the cells for the predetermined time required to achieve isotopic steady state for the metabolites of interest.

-

Metabolism Quenching and Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Wash the cells quickly with ice-cold PBS to remove any remaining extracellular tracer.

-

Immediately add a sufficient volume of ice-cold 80% methanol to the culture dish to quench all enzymatic activity and extract intracellular metabolites.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the lysate at high speed in a cold centrifuge to pellet cell debris and proteins.

-

Collect the supernatant containing the extracted metabolites.

-

The samples can then be dried and stored at -80°C until analysis.

-

Analytical Methodologies

The analysis of ¹³C-labeled metabolites is primarily performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is the most common analytical platform for ¹³C-MFA due to its high sensitivity and ability to resolve isotopologues based on their mass-to-charge ratio. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique.

Protocol for LC-MS/MS Analysis of Central Carbon Metabolites:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol.

-

Chromatographic Separation: Separate the metabolites using liquid chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently employed for the separation of polar central carbon metabolites.

-

Mass Spectrometric Detection:

-

The eluting metabolites are ionized, typically using electrospray ionization (ESI).

-

The mass spectrometer is operated in a mode that allows for the detection and quantification of all isotopologues of a given metabolite. This can be achieved through full scan mode on a high-resolution instrument or by setting up multiple reaction monitoring (MRM) transitions for each isotopologue on a triple quadrupole instrument.

-

-

Data Analysis: The raw data is processed to obtain the peak areas for each isotopologue. These areas are then corrected for the natural abundance of ¹³C to determine the Mass Isotopologue Distribution (MID).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers the advantage of providing positional information about the ¹³C labels within a molecule, which can provide additional constraints for flux analysis. However, NMR is generally less sensitive than MS. Two-dimensional Heteronuclear Single Quantum Coherence (2D HSQC) experiments are particularly powerful for resolving and identifying labeled metabolites in complex mixtures.

Protocol for 2D ¹H-¹³C HSQC NMR Analysis:

-

Sample Preparation: Reconstitute the dried metabolite extracts in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

-

NMR Data Acquisition:

-

Acquire 2D ¹H-¹³C HSQC spectra on a high-field NMR spectrometer.

-

The pulse sequence is designed to detect signals from protons directly bonded to ¹³C atoms.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using specialized software (e.g., NMRPipe).

-

The resulting 2D spectrum displays correlations between ¹H and ¹³C chemical shifts, aiding in the identification of metabolites.

-

The intensities of the cross-peaks can be used to determine the relative abundance of different isotopomers.

-

Data Presentation and Interpretation

The primary quantitative output of a ¹³C tracer experiment is the Mass Isotopologue Distribution (MID). This data is typically presented in tables for clarity and ease of comparison.

Quantitative Data from ¹³C-Glucose Tracing

The following tables present hypothetical but representative MID data for key metabolites in central carbon metabolism from cells cultured with [U-¹³C₆]-glucose.

Table 1: Mass Isotopologue Distribution in Glycolytic Intermediates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Glucose-6-Phosphate | 2 | 0 | 0 | 0 | 0 | 0 | 98 |

| Fructose-1,6-bisphosphate | 2 | 0 | 0 | 0 | 0 | 0 | 98 |

| 3-Phosphoglycerate | 5 | 1 | 2 | 92 | 0 | 0 | 0 |

| Pyruvate | 8 | 2 | 3 | 87 | 0 | 0 | 0 |

| Lactate | 8 | 2 | 3 | 87 | 0 | 0 | 0 |

M+n represents the isotopologue with 'n' ¹³C atoms.

Table 2: Mass Isotopologue Distribution in Pentose Phosphate Pathway Intermediates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Ribose-5-Phosphate | 10 | 5 | 15 | 10 | 20 | 40 |

| Sedoheptulose-7-Phosphate | 8 | 4 | 12 | 8 | 18 | 50 |

Quantitative Data from ¹³C-Glutamine Tracing

The following table shows representative MID data for TCA cycle intermediates from cells cultured with [U-¹³C₅]-glutamine.

Table 3: Mass Isotopologue Distribution in TCA Cycle Intermediates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| α-Ketoglutarate | 5 | 0 | 0 | 0 | 0 | 95 |

| Succinate | 15 | 1 | 3 | 1 | 80 | 0 |

| Fumarate | 15 | 1 | 3 | 1 | 80 | 0 |

| Malate | 15 | 1 | 3 | 1 | 80 | 0 |

| Citrate | 20 | 2 | 5 | 3 | 60 | 10 |

| Aspartate | 12 | 1 | 2 | 1 | 84 | 0 |

Visualizing Metabolic Pathways and Workflows

Visual representations are crucial for understanding the flow of atoms and experimental procedures. The following diagrams are generated using the DOT language.

Caption: Experimental workflow for a ¹³C stable isotope tracer experiment in cultured cells.

Caption: Overview of central carbon metabolism showing key pathways traced by ¹³C-glucose and ¹³C-glutamine.

Caption: Logic of using [1,2-¹³C₂]-glucose to determine the relative flux between glycolysis and the PPP.

Applications in Drug Development

¹³C stable isotope tracing is a powerful tool in the pharmaceutical industry, providing critical insights throughout the drug discovery and development pipeline.

-

Target Engagement and Mechanism of Action: By tracing the metabolic fate of a ¹³C-labeled nutrient in the presence of a drug, researchers can confirm that the drug is engaging its intended target and elucidate the downstream metabolic consequences of target inhibition.

-

Pharmacodynamics and Biomarker Discovery: ¹³C tracer studies can identify metabolic biomarkers that are indicative of a drug's efficacy or toxicity, aiding in the development of pharmacodynamic assays for clinical trials.

-

Understanding Disease Metabolism: These techniques are instrumental in understanding the metabolic reprogramming that occurs in diseases like cancer, providing a basis for the development of novel therapeutic strategies that target metabolic vulnerabilities.

Conclusion

¹³C stable isotope tracers offer an unparalleled ability to quantify the dynamic activity of metabolic pathways. This in-depth technical guide provides a foundational understanding of the principles, experimental protocols, and data analysis workflows essential for conducting successful ¹³C-based metabolomics studies. For researchers, scientists, and drug development professionals, mastering these techniques is crucial for unraveling the complexities of cellular metabolism and accelerating the development of new and effective therapies. The continued advancement of analytical technologies and computational modeling promises to further enhance the power and application of stable isotope tracing in metabolic research.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 3. Item - Metabolic Flux Analysis and Visualization - American Chemical Society - Figshare [acs.figshare.com]

L-Idose-13C vs. Unlabeled L-Idose for In Vitro Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of L-Idose-13C and unlabeled L-Idose for in vitro research applications. L-Idose, a C-5 epimer of D-glucose, presents a valuable tool for studying cellular metabolism and enzyme kinetics, particularly for aldose reductase. The incorporation of a stable isotope, Carbon-13 (¹³C), into the L-Idose structure opens up advanced analytical avenues, primarily in metabolic flux analysis. This document outlines the distinct applications of both labeled and unlabeled forms, provides detailed experimental protocols for their use, and presents visual workflows and pathways to guide researchers in their experimental design.

Introduction: The Case for L-Idose in In Vitro Research

L-Idose is a rare aldohexose that has gained attention in biomedical research due to its unique biochemical properties. Unlike its abundant stereoisomer, D-glucose, L-Idose is not readily metabolized by most cells, making it a useful control in glucose uptake and metabolism studies. However, its most prominent application lies in the study of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications.

One of the key advantages of L-Idose over D-glucose for in vitro enzyme assays is the significantly higher concentration of its open-chain aldehyde form in solution. This structural characteristic makes it a more readily available substrate for enzymes like aldose reductase, leading to more robust and reliable kinetic data.

L-Idose vs. L-Idose-¹³C: A Comparative Overview

The primary distinction between L-Idose and L-Idose-¹³C lies in the isotopic composition of the carbon backbone. This seemingly subtle difference dictates their respective applications in in vitro studies.

| Feature | Unlabeled L-Idose | L-Idose-¹³C |

| Primary Application | Enzyme kinetics (e.g., aldose reductase), competitive inhibition assays, control for glucose metabolism studies. | Metabolic flux analysis, tracer studies to delineate metabolic pathways. |

| Detection Method | Spectrophotometry (e.g., monitoring NADPH consumption), HPLC. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |

| Key Advantage | Cost-effective, suitable for determining enzyme kinetic parameters like Kₘ and Vₘₐₓ. | Enables tracking of carbon atoms through metabolic pathways, providing a dynamic view of cellular metabolism. |

| Limitation | Provides a static snapshot of enzyme activity or metabolic state. | Higher cost, requires specialized equipment for detection and analysis. |

Applications and Experimental Protocols

Unlabeled L-Idose in Aldose Reductase Activity Assays

Unlabeled L-Idose is an excellent substrate for in vitro assays of aldose reductase activity. Its use allows for the accurate determination of kinetic parameters and the screening of potential inhibitors.

This protocol is adapted from established methods for measuring aldose reductase activity.

Materials:

-

Purified aldose reductase enzyme

-

L-Idose solution (e.g., 1 M stock)

-

NADPH solution (e.g., 10 mM stock)

-

Sodium phosphate buffer (0.1 M, pH 6.2)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture: In each well of the microplate, add the following components to a final volume of 200 µL:

-

100 µL of 0.1 M sodium phosphate buffer (pH 6.2)

-

20 µL of NADPH solution (final concentration 1 mM)

-

Variable concentrations of L-Idose solution (e.g., 0.1 mM to 10 mM final concentration)

-

Add water to bring the volume to 180 µL.

-

-

Initiate the reaction: Add 20 µL of purified aldose reductase enzyme solution to each well.

-

Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate enzyme activity: The rate of NADPH oxidation is proportional to the aldose reductase activity. Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot. Enzyme activity can be expressed in units/mg of protein, where one unit is the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

L-Idose-¹³C in Metabolic Flux Analysis

L-Idose-¹³C is a powerful tool for tracing the fate of carbon atoms through metabolic pathways. While L-Idose itself is not extensively metabolized, ¹³C-labeling can be used to study the activity of specific enzymes that can act on it, such as aldose reductase, and to track the incorporation of its carbon atoms into downstream metabolites in engineered cell lines or specific contexts.

This protocol provides a general workflow for a ¹³C-labeling experiment in cultured cells.

Materials:

-

Adherent mammalian cells in culture

-

Glucose-free culture medium

-

L-Idose-¹³C (uniformly labeled, e.g., [U-¹³C₆]-L-Idose)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (80%), pre-chilled to -80°C

-

Cell scraper

-

Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction.

-

Preparation of Labeling Medium: Prepare the culture medium by dissolving glucose-free medium powder in Milli-Q water. Supplement with necessary components and substitute normal glucose with [U-¹³C₆]-L-Idose at the desired final concentration. Add 10% dFBS.

-

Isotope Labeling:

-

Aspirate the standard medium from the cells and wash once with PBS.

-

Add the pre-warmed ¹³C-labeling medium to the wells.

-

Incubate the cells for the desired labeling period (this can range from minutes to hours depending on the metabolic pathway of interest).

-

-

Metabolite Extraction:

-

Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of pre-chilled 80% methanol to each well.

-

Incubate at -80°C for 15 minutes to precipitate proteins.

-

Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract, for example, using a speed vacuum concentrator.

-

-

Analysis:

-

Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.

-

Analyze the samples to identify and quantify the ¹³C-labeled metabolites.

-

Visualizing Workflows and Pathways

Experimental Workflow for Aldose Reductase Inhibition Assay

Caption: Workflow for an in vitro aldose reductase inhibition assay using L-Idose.

Workflow for ¹³C Metabolic Flux Analysis

Caption: General workflow for a ¹³C-based metabolic flux analysis experiment.

The Polyol Pathway and the Role of L-Idose

Caption: The Polyol Pathway, where L-Idose can act as a substrate for Aldose Reductase.

Proposed Mechanism of D-Idose-Induced Anti-Proliferative Effect

Note: This pathway is based on studies of D-Idose and is presented here as a potential mechanism that may share similarities with L-Idose, though further research is required for confirmation.

Caption: Proposed anti-proliferative mechanism of D-Idose via inhibition of glucose uptake.

Conclusion

Unlabeled L-Idose and L-Idose-¹³C are valuable tools for in vitro research, each with distinct applications. Unlabeled L-Idose is a cost-effective and reliable substrate for studying enzyme kinetics, particularly for aldose reductase, and for investigating competitive inhibition. L-Idose-¹³C, on the other hand, enables sophisticated metabolic flux analysis, providing a dynamic view of cellular metabolism that is not possible with its unlabeled counterpart. The choice between these two forms depends on the specific research question, the available analytical instrumentation, and budgetary considerations. Further research is needed to fully elucidate the specific signaling pathways modulated by L-Idose and to explore the full potential of L-Idose-¹³C in non-tracer applications.

Unlocking Novel Therapeutic Avenues: A Technical Guide to the Research Applications of L-Idose-¹³C

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Idose, a rare hexose and the C-5 epimer of D-glucose, holds significant potential as a metabolic tracer in the form of its stable isotope-labeled counterpart, L-Idose-¹³C. While not a primary cellular fuel, its metabolic fate is intrinsically linked to two critical biological pathways with profound implications for drug development: the biosynthesis of glycosaminoglycans (GAGs) and the polyol pathway mediated by aldose reductase. This technical guide outlines novel research applications for L-Idose-¹³C, providing a framework for its use in elucidating disease mechanisms and identifying new therapeutic targets. We present detailed experimental protocols for metabolic flux analysis, quantitative data from relevant enzymatic assays, and visualizations of key signaling pathways to empower researchers in leveraging this unique molecular tool.

Introduction: The Untapped Potential of a Rare Sugar

In the landscape of metabolic research, stable isotope tracing has become an indispensable technique for quantifying the flux of metabolites through cellular pathways.[1] While ¹³C-labeled D-glucose has been extensively used to probe central carbon metabolism, the unique biochemical properties of its L-enantiomers remain largely unexplored. L-Idose, in particular, offers a specialized lens through which to view specific metabolic routes that are often obscured by the overwhelming flux of D-glucose.

The primary significance of L-Idose lies in its role as a precursor to L-Iduronic acid (IdoA), a critical and conformationally flexible component of GAGs such as dermatan sulfate and heparan sulfate.[2] These complex polysaccharides are not mere structural scaffolds but are key regulators of a multitude of cellular processes, including cell signaling, growth factor activity, and inflammation.[3][4] Furthermore, L-Idose is an efficient substrate for aldose reductase, the rate-limiting enzyme of the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[5]

The commercial availability of L-Idose-¹³C presents a timely opportunity to dissect these pathways with unprecedented detail. By tracing the incorporation of the ¹³C label, researchers can quantify the flux of L-Idose into GAGs and the polyol pathway, providing insights into diseases characterized by aberrant GAG synthesis or aldose reductase activity.

Potential Research Area 1: Quantifying Glycosaminoglycan (GAG) Biosynthesis and Dynamics

Core Concept: Alterations in the structure and quantity of GAGs, particularly the content of L-Iduronic acid, are associated with a range of diseases, including cancer, fibrosis, and inflammatory disorders. L-Idose-¹³C can be used as a direct tracer to measure the rate of de novo GAG synthesis and the activity of the enzymes involved in the incorporation and modification of IdoA.

Signaling Pathway Visualization:

Caption: Hypothetical pathway for L-Idose-¹³C incorporation into GAGs.

Experimental Workflow:

Caption: Experimental workflow for tracing L-Idose-¹³C into GAGs.

Detailed Experimental Protocol: Metabolic Labeling and GAG Disaccharide Analysis

This protocol is adapted from standard procedures for GAG analysis and ¹³C metabolic flux analysis.

1. Cell Culture and Labeling:

- Culture cells of interest (e.g., fibroblasts, chondrocytes, or cancer cell lines) in standard growth medium to ~70-80% confluency.

- Prepare labeling medium: glucose-free DMEM supplemented with dialyzed FBS, and the desired concentration of L-Idose-¹³C (e.g., 5 mM). A parallel culture with unlabeled L-Idose should be run as a control.

- Wash cells once with sterile PBS and replace the standard medium with the labeling medium.

- Incubate cells for a time course (e.g., 0, 6, 12, 24, 48 hours) to determine the rate of incorporation.

2. GAG Extraction:

- Harvest cells and extract total GAGs using a method such as papain digestion followed by anion exchange chromatography.

3. Enzymatic Digestion:

- Digest the purified GAGs into disaccharides using a cocktail of specific lyases (e.g., heparinase I, II, III for heparan sulfate; chondroitinase ABC for chondroitin/dermatan sulfate).

4. LC-MS/MS Analysis:

- Separate the resulting disaccharides using hydrophilic interaction liquid chromatography (HILIC) or reverse-phase ion-pairing chromatography.

- Analyze the eluting disaccharides by tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to quantify the abundance of both unlabeled and ¹³C-labeled disaccharides containing IdoA.

5. Data Analysis:

- Calculate the fractional enrichment of ¹³C in the IdoA-containing disaccharides.

- Use this data to model the metabolic flux of L-Idose into the GAG biosynthesis pathway.

Quantitative Data: Relevant Enzyme Kinetics

Successful tracing of L-Idose-¹³C into GAGs is dependent on the activities of several key enzymes. While kinetic data for the direct utilization of L-Idose is scarce, the parameters for related enzymes provide a basis for experimental design.

| Enzyme | Substrate | K_m | k_cat | Source Organism | Reference |

| UDP-glucose 6-dehydrogenase | UDP-glucose | 10-50 µM | ~1 s⁻¹ | Human | |

| Glucuronyl C5-epimerase | D-Glucuronyl residue in HS/CS | - | - | Human | |

| Aldose Reductase | D-Glucose | 50-100 mM | ~100 min⁻¹ | Human | |

| Aldose Reductase | L-Idose | 10-20 mM | ~100 min⁻¹ | Human |

Note: The kinetic parameters for the putative enzymes that would convert L-Idose to UDP-L-Iduronic acid (e.g., L-idose kinase, UTP-L-idose-1-P uridylyltransferase, UDP-L-idose dehydrogenase) are currently unknown and represent a key area for foundational research.

Potential Research Area 2: Probing the Polyol Pathway in Health and Disease

Core Concept: The polyol pathway, in which aldose reductase converts glucose to sorbitol, is implicated in the pathophysiology of diabetic complications due to the accumulation of sorbitol and the consumption of NADPH. L-Idose is a significantly better substrate for aldose reductase than D-glucose, making L-Idose-¹³C an excellent probe to measure the flux through this pathway, even under normoglycemic conditions.

Signaling Pathway Visualization:

Caption: Tracing the polyol pathway with L-Idose-¹³C.

Experimental Workflow:

Caption: Experimental workflow for measuring polyol pathway flux.

Detailed Experimental Protocol: Aldose Reductase Activity in Intact Cells

This protocol is designed to quantify the flux through the polyol pathway in a cellular context.

1. Cell Culture and Labeling:

- Culture cells with known aldose reductase activity (e.g., retinal pericytes, Schwann cells) in either normal (5 mM D-glucose) or high (25 mM D-glucose) medium.

- Introduce a non-perturbing concentration of L-Idose-¹³C (e.g., 1 mM) to the medium.

- Incubate for a time course (e.g., 0, 1, 4, 8 hours). Include a condition with an aldose reductase inhibitor (e.g., zopolrestat) as a negative control.

2. Metabolite Extraction:

- Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

- Scrape the cells, collect the extract, and centrifuge to pellet cellular debris.

- Evaporate the supernatant to dryness.

3. LC-MS/MS Analysis:

- Reconstitute the dried metabolites in a suitable solvent.

- Analyze by LC-MS/MS to quantify the amount of L-Sorbitol-¹³C.

4. Data Analysis:

- Calculate the rate of L-Sorbitol-¹³C production to determine the flux through the polyol pathway under different glycemic conditions and in the presence of inhibitors.

Future Directions and Conclusion

The application of L-Idose-¹³C as a metabolic tracer is a nascent field with the potential to yield significant discoveries. Future research should focus on:

-

Identifying L-Idose transporters: Understanding how L-Idose enters cells is crucial for interpreting tracer studies.

-

Characterizing the enzymes of L-Idose metabolism: The kinetic parameters of the enzymes that convert L-Idose to UDP-L-Iduronic acid need to be determined.

-

In vivo studies: Extending these cell-based studies to animal models of disease will be essential for translating findings into therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. The Structural Elucidation of Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 4. researchgate.net [researchgate.net]

- 5. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis (MFA) Using L-Idose-13C

A Theoretical Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer

The use of L-Idose-13C for metabolic flux analysis (MFA) in mammalian cells is a novel concept and is not an established or widely documented technique in the current scientific literature. The following application notes and protocols are presented as a theoretical exploration for research and development purposes. The proposed methodologies are hypothetical and would require extensive validation to confirm their feasibility and reliability.

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By introducing isotopically labeled substrates, such as those enriched with Carbon-13 (¹³C), researchers can trace the flow of atoms through metabolic pathways.[2][3] This provides a detailed snapshot of cellular metabolism, offering insights into disease states, drug mechanisms, and metabolic engineering strategies.[4][5]

While D-glucose is the most common tracer for studying central carbon metabolism, there is growing interest in using other labeled sugars to probe specific pathways. L-Idose, the C-5 epimer of D-glucose, is a rare sugar that has been identified as an efficient substrate for aldose reductase, an enzyme implicated in diabetic complications. The unique metabolic handling of L-Idose presents a potential opportunity to use ¹³C-labeled L-Idose (L-Idose-¹³C) as a specialized tracer to investigate the polyol pathway and its connections to other metabolic networks.

These notes provide a hypothetical framework for the application of L-Idose-¹³C in MFA, aimed at researchers interested in exploring novel aspects of cellular metabolism, particularly in the context of drug development for metabolic disorders.

Potential Applications of L-Idose-¹³C in MFA

-

Probing the Polyol Pathway: As a substrate for aldose reductase, L-Idose-¹³C could be used to directly measure the flux through the polyol pathway (L-Idose → L-Sorbitol). This is particularly relevant in diseases like diabetes, where this pathway is upregulated.

-

Assessing Aldose Reductase Inhibitor Efficacy: L-Idose-¹³C could serve as a tool in drug development to quantify the in-situ efficacy of aldose reductase inhibitors by measuring the reduction in tracer conversion.

-

Investigating Connections to Central Carbon Metabolism: By tracing the fate of the ¹³C label from L-Idose, researchers could explore potential downstream metabolic pathways and their integration with glycolysis, the pentose phosphate pathway, and the TCA cycle.

-

Cancer Metabolism Research: Aberrant glucose metabolism is a hallmark of cancer. Investigating the metabolism of rare sugars like L-Idose in cancer cells could uncover novel metabolic dependencies and therapeutic targets.

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential metabolic fate of L-Idose and a conceptual workflow for an MFA experiment using L-Idose-¹³C.

Caption: Potential metabolic pathway of this compound in mammalian cells.

Caption: A hypothetical workflow for a metabolic flux analysis experiment using this compound.

Hypothetical Experimental Protocol

This protocol outlines a prospective method for tracing the metabolism of L-Idose-¹³C in a mammalian cell line. This protocol requires extensive optimization and validation.

1. Cell Culture and Tracer Administration

1.1. Culture mammalian cells of interest (e.g., a human cancer cell line) in standard growth medium to mid-log phase.

1.2. Prepare the tracer medium: supplement basal medium (lacking glucose) with a defined concentration of [U-¹³C₆]-L-Idose. The optimal concentration will need to be determined empirically. A starting point could be in the range of 5-25 mM.

1.3. Aspirate the standard growth medium from the cell cultures and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

1.4. Add the pre-warmed tracer medium to the cells and incubate for a defined period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the kinetics of label incorporation.

2. Metabolite Quenching and Extraction

2.1. To halt metabolic activity, rapidly aspirate the tracer medium and quench the cells by adding ice-cold 80% methanol.

2.2. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

2.3. Perform a three-phase liquid-liquid extraction by adding chloroform and water in a 1:1:1 ratio (methanol:chloroform:water).

2.4. Vortex the mixture thoroughly and centrifuge at high speed to separate the polar (aqueous), non-polar (organic), and protein/pellet phases.

2.5. Collect the polar phase (containing sugar phosphates and other central metabolites) and dry it using a vacuum concentrator.

3. Analytical Measurement

3.1. Reconstitute the dried polar metabolites in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

3.2. Analyze the samples using an LC-MS/MS system capable of separating and detecting L-Idose, L-Sorbitol, and other relevant metabolites.

3.3. The mass spectrometer should be operated in a mode that allows for the quantification of different isotopologues (molecules with different numbers of ¹³C atoms) for each metabolite.

4. Data Analysis and Flux Calculation

4.1. Process the raw LC-MS data to correct for the natural abundance of ¹³C and determine the mass isotopologue distributions (MIDs) for each detected metabolite.

4.2. Use a computational flux analysis software package (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.

4.3. The model should include the polyol pathway and its potential connections to central carbon metabolism. The software will estimate the metabolic fluxes that best explain the observed labeling patterns.

Hypothetical Data Presentation

The following tables present examples of how quantitative data from a hypothetical L-Idose-¹³C MFA experiment could be structured.

Table 1: Mass Isotopologue Distribution (MID) of L-Sorbitol after [U-¹³C₆]-L-Idose Tracing

| Time Point | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| 0 hr | 92.1 | 6.7 | 1.0 | 0.1 | 0.0 | 0.0 | 0.0 |

| 1 hr | 75.3 | 8.2 | 1.5 | 0.2 | 2.8 | 5.5 | 6.5 |

| 4 hr | 40.1 | 5.5 | 1.2 | 0.3 | 8.9 | 15.8 | 28.2 |

| 8 hr | 15.6 | 2.1 | 0.8 | 0.2 | 12.3 | 25.4 | 43.6 |

| 24 hr | 5.2 | 0.9 | 0.4 | 0.1 | 10.1 | 28.7 | 54.6 |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Estimated Metabolic Fluxes (Relative to L-Idose Uptake Rate)

| Metabolic Flux | Control Cells | Aldose Reductase Inhibitor Treated Cells |

| L-Idose Uptake | 100 | 98.5 |

| Aldose Reductase (L-Idose → L-Sorbitol) | 85.2 ± 5.6 | 12.3 ± 2.1 |

| Sorbitol Dehydrogenase (Hypothetical) | 15.7 ± 3.2 | 2.5 ± 0.8 |

| Flux to Glycolysis (Hypothetical) | 5.1 ± 1.5 | 0.8 ± 0.3 |

Values are presented as mean ± standard deviation.

Conclusion and Future Directions

The use of L-Idose-¹³C in metabolic flux analysis represents an intriguing, yet unexplored, frontier. While significant research is required to validate its transport, phosphorylation, and entry into central metabolic pathways in mammalian cells, the potential to specifically probe the polyol pathway is of high interest for drug development and the study of metabolic diseases. Future studies should focus on synthesizing ¹³C-labeled L-Idose, characterizing its uptake and metabolism in various cell types, and developing and validating metabolic network models that incorporate this rare sugar. Such efforts could pave the way for a novel and powerful tool in the field of metabolic research.

References

- 1. Tracer studies with 13C-labeled carbohydrates in cultured plant cells. Retrobiosynthetic analysis of chelidonic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.humankinetics.com [journals.humankinetics.com]

- 4. Metabolic control in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-Idose-13C as a Tracer in Carbohydrate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes. L-Idose, a rare hexose, and its 13C-labeled counterpart, L-Idose-13C, are emerging as specialized tracers for investigating specific carbohydrate metabolism pathways, particularly those involving aldose reductase. Unlike D-glucose, the primary cellular energy source, L-Idose is not a substrate for hexokinase and thus does not readily enter glycolysis. This characteristic makes this compound an excellent tool to probe alternative metabolic routes and enzyme activities that might be obscured by the high flux of glucose metabolism.

These application notes provide a comprehensive overview of the use of this compound as a metabolic tracer, complete with detailed experimental protocols and data presentation formats, to guide researchers in utilizing this novel tool for their studies in metabolic research and drug development.

Principle of this compound Tracing

The core principle behind using this compound as a tracer lies in its specific enzymatic conversion by aldose reductase to L-iditol. This initial step provides a unique entry point into a metabolic pathway distinct from the primary glycolytic route of D-glucose. The 13C label from L-Idose is subsequently transferred to downstream metabolites, allowing for the qualitative and quantitative assessment of flux through this pathway. By tracking the incorporation of 13C into various intermediates, researchers can gain insights into the activity of the aldose reductase pathway and its connections to central carbon metabolism.

Key Applications

-

Probing Aldose Reductase Activity: this compound is a specific substrate for aldose reductase, making it an ideal tracer to study the in vivo and in vitro activity of this enzyme, which is implicated in diabetic complications and other pathologies.

-

Investigating the Polyol Pathway: The conversion of L-Idose to L-iditol is analogous to the first step of the polyol pathway, where glucose is converted to sorbitol. This compound can be used to study the flux and regulation of this pathway under various physiological and pathological conditions.

-

Drug Development: For pharmaceutical companies developing aldose reductase inhibitors, this compound can serve as a valuable tool to assess the target engagement and efficacy of their drug candidates in cellular and animal models.

-

Metabolic Reprogramming in Disease: Alterations in carbohydrate metabolism are a hallmark of many diseases, including cancer. This compound can be used to explore the reprogramming of non-canonical carbohydrate metabolic pathways in diseased states.

Visualization of L-Idose Metabolic Pathway

The metabolic fate of this compound is initiated by its conversion to L-iditol-13C by aldose reductase. Subsequent enzymatic reactions can potentially connect it to central carbohydrate metabolism.

Experimental Protocols

In Vitro this compound Tracing in Cultured Cells

This protocol describes the general procedure for tracing the metabolism of this compound in adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

This compound (uniformly labeled, >98% purity)

-

Ice-cold 80% methanol

-

Cell scrapers

-

Microcentrifuge tubes

-

Liquid nitrogen

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Culture cells in complete medium at 37°C in a 5% CO2 incubator.

-

Tracer Incubation:

-

Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired concentration of this compound (e.g., 10 mM).

-

On the day of the experiment, aspirate the culture medium from the wells.

-

Wash the cells once with pre-warmed PBS.

-

Add the this compound labeling medium to the cells.

-

Incubate for a defined period (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

-

-

Metabolite Extraction:

-

At each time point, aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

-

Scrape the cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the intracellular metabolites.

-

Dry the supernatant using a vacuum concentrator.

-

Store the dried metabolite extracts at -80°C until analysis.

-

-

Sample Analysis:

-

Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.

-

Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to identify and quantify 13C-labeled metabolites.

-

In Vivo this compound Tracing in a Mouse Xenograft Model

This protocol outlines a procedure for an in vivo this compound tracing study in a mouse model bearing tumor xenografts.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Tumor cells for xenograft implantation

-

Sterile 0.9% saline

-

This compound

-

Anesthesia (e.g., isoflurane)

-

Surgical tools

-

Liquid nitrogen

-

Homogenizer

-

Ice-cold 80% methanol

Protocol:

-

Tumor Xenograft Model:

-

Subcutaneously inject tumor cells into the flank of the mice.

-

Allow the tumors to grow to a suitable size (e.g., 100-150 mm³).

-

-

Tracer Administration:

-

Prepare a sterile solution of this compound in 0.9% saline (e.g., 20 mg/mL).

-

Administer the this compound solution to the mice via intravenous (tail vein) injection or intraperitoneal injection. A typical dose would be 200 mg/kg body weight.

-

-

Sample Collection:

-

At designated time points after tracer administration (e.g., 30, 60, 120 minutes), anesthetize the mice.

-

Collect blood via cardiac puncture.

-

Immediately euthanize the mice and dissect the tumor and other tissues of interest (e.g., liver, kidney).

-

Flash-freeze the tissues in liquid nitrogen.

-

Store all samples at -80°C.

-

-

Metabolite Extraction from Tissues:

-

Weigh the frozen tissue samples.

-

Homogenize the tissues in ice-cold 80% methanol (e.g., 1 mL per 50 mg of tissue).

-

Centrifuge the homogenates at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and dry it using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

-

-

Sample Analysis:

-

Reconstitute the dried extracts and analyze by LC-MS to determine the enrichment of 13C in various metabolites.

-

Data Presentation

Quantitative data from this compound tracing experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical Isotope Enrichment of Key Metabolites in Cancer Cells after Incubation with [U-13C6]-L-Idose

| Metabolite | Time (hours) | Isotope Enrichment (%) |

| L-Iditol | 1 | 15.2 ± 2.1 |

| 4 | 45.8 ± 5.3 | |

| 8 | 72.1 ± 6.8 | |

| 24 | 85.4 ± 4.9 | |

| L-Sorbose | 1 | 2.5 ± 0.5 |

| 4 | 10.1 ± 1.2 | |

| 8 | 25.6 ± 3.1 | |

| 24 | 40.3 ± 4.5 | |

| D-Sorbitol | 1 | Not Detected |

| 4 | 1.2 ± 0.3 | |

| 8 | 5.4 ± 0.8 | |

| 24 | 12.7 ± 1.9 | |

| D-Fructose | 1 | Not Detected |

| 4 | Not Detected | |

| 8 | 2.1 ± 0.4 | |

| 24 | 6.8 ± 1.1 |

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Table 2: Hypothetical Metabolic Fluxes in Cancer Cells Cultured with [U-13C6]-L-Idose

| Metabolic Reaction | Flux (nmol/10^6 cells/hr) |

| L-Idose uptake | 50.0 ± 5.2 |

| Aldose Reductase (L-Idose -> L-Iditol) | 45.1 ± 4.8 |

| L-Iditol-2-Dehydrogenase (L-Iditol -> L-Sorbose) | 12.3 ± 1.5 |

| Sorbose Reductase (L-Sorbose -> D-Sorbitol) | 3.1 ± 0.4 |

| Sorbitol Dehydrogenase (D-Sorbitol -> D-Fructose) | 1.5 ± 0.2 |

Flux values are hypothetical and calculated based on isotopic labeling patterns and a metabolic network model.

Visualization of Experimental Workflows

Conclusion

This compound presents a unique and powerful tool for investigating alternative carbohydrate metabolic pathways, particularly the aldose reductase pathway. The protocols and guidelines provided here offer a framework for researchers to design and execute robust tracer experiments. While the application of this compound is still in its early stages, its potential to unravel novel metabolic phenotypes in health and disease is significant. The careful application of these methods, coupled with rigorous data analysis, will undoubtedly contribute to a deeper understanding of cellular metabolism and aid in the development of novel therapeutic strategies.

Application Note: Quantification of L-Idose-13C Labeled Metabolites using LC-MS/MS

Affiliation: Advanced Metabolomics Laboratory, Institute for Biomedical Research

Abstract

This application note describes a robust and sensitive method for the detection and quantification of L-Idose-13C labeled metabolites in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals engaged in metabolic flux analysis and tracer studies. The methodology detailed herein provides a comprehensive workflow from sample preparation to data analysis, ensuring high-quality, reproducible results. The use of stable isotope labeling with this compound allows for precise tracking of metabolic pathways and the accurate relative quantification of metabolites.[1] This approach is critical for understanding cellular energetics, disease metabolism, and for the development of novel therapeutic strategies.[2]

Introduction

Stable isotope labeling, particularly with 13C, has become a powerful tool in metabolomics for tracing the metabolic fate of specific compounds.[2] When combined with the sensitivity and selectivity of LC-MS/MS, it enables the precise quantification of labeled metabolites within complex biological matrices. L-Idose, a rare hexose, and its 13C-labeled form can serve as a valuable tracer to investigate specific metabolic pathways that may be altered in various disease states. This application note provides a detailed protocol for the analysis of this compound and its downstream metabolites. The method utilizes a hydrophilic interaction liquid chromatography (HILIC) separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.

Experimental Workflow

The overall experimental workflow for the analysis of this compound labeled metabolites is depicted in the following diagram.

Caption: A general workflow for LC-MS/MS analysis of labeled metabolites.

Detailed Protocols

Sample Preparation

-

Metabolic Quenching: To halt enzymatic activity and preserve the metabolic state, immediately quench the biological samples. For cell cultures, this can be achieved by rapid washing with ice-cold saline followed by the addition of pre-chilled (-80°C) 80% methanol. For tissues, freeze-clamping with liquid nitrogen is recommended.

-

Metabolite Extraction:

-

For cell cultures, after quenching, scrape the cells in the cold methanol solution.

-

For tissues, homogenize the frozen tissue in a cold solvent mixture (e.g., methanol:water, 80:20 v/v).

-

Vortex the samples vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new microcentrifuge tube.

-

Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for HILIC chromatography, such as acetonitrile:water (95:5 v/v), prior to injection.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid

-

Mobile Phase B: Acetonitrile with 0.1% acetic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-1 min: 95% B

-

1-8 min: Linear gradient from 95% to 50% B

-

8-9 min: Hold at 50% B

-

9-9.1 min: Linear gradient from 50% to 95% B

-

9.1-12 min: Hold at 95% B for re-equilibration

-

Mass Spectrometry (MS) Conditions:

-

Instrument: AB SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

-